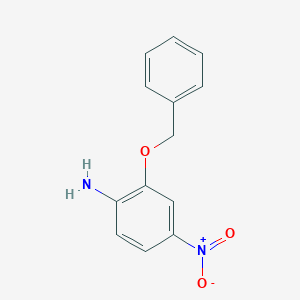

2-(Benzyloxy)-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBQGZCBYVALOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379699 | |

| Record name | 2-(benzyloxy)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25945-96-4 | |

| Record name | 2-(benzyloxy)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating 2-(Benzyloxy)-4-nitroaniline in Synthetic Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-nitroaniline for Advanced Research

This compound (CAS No. 25945-96-4) is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science.[1] As a substituted nitroaniline, it possesses a unique combination of functional groups: a nucleophilic primary amine, an electron-withdrawing nitro group, and a bulky, cleavable benzyloxy ether. This trifecta of reactivity makes it a versatile intermediate for constructing complex molecular architectures. Its true value lies not as an end-product, but as a pivotal building block for multi-step syntheses, particularly in the development of heterocyclic systems and novel pharmaceutical agents. For instance, related structures are precursors in the total synthesis of potent antitumor agents like (+)-Duocarmycin A, highlighting the compound's relevance in drug discovery pipelines.[2]

This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, characterization, and safe handling. The protocols and data presented are designed to serve as a self-validating system for researchers actively working with this compound.

Section 1: Core Physicochemical Properties

The physical characteristics of this compound are dictated by the interplay of its functional groups. The aromatic systems contribute to its solid nature, while the polar nitro and amino groups, combined with the large nonpolar benzyloxy group, influence its solubility profile.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 25945-96-4 | [1][3][4] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [3][4] |

| Molecular Weight | 244.25 g/mol | [3][4] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, Acetone) | [5] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |

Note: Experimentally determined melting and boiling points are not consistently reported in publicly available literature, which is common for specialized synthetic intermediates. Researchers should perform their own characterization.

Section 2: Synthesis and Mechanistic Rationale

The most logical and widely applicable method for preparing this compound is via a Williamson ether synthesis.[6][7] This reaction is a cornerstone of organic chemistry, valued for its reliability in forming C-O bonds.

Reaction Principle: The synthesis involves the Sₙ2 reaction between the phenoxide ion of 2-amino-5-nitrophenol and an electrophilic benzyl halide (e.g., benzyl bromide).[6] The phenolic proton of 2-amino-5-nitrophenol is significantly more acidic than an aliphatic alcohol due to the resonance stabilization of the resulting phenoxide ion, making it amenable to deprotonation by a moderately strong base like potassium carbonate.[8]

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 2-amino-5-nitrophenol and benzyl bromide.

Materials:

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 2-amino-5-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

-

Causality Insight: DMF is chosen as the solvent because it is polar aprotic, effectively solvating the potassium cation and leaving the carbonate and phenoxide ions highly reactive. Heating accelerates the Sₙ2 reaction rate.[11] An excess of benzyl bromide ensures complete consumption of the valuable phenol precursor.

-

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water and then brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed sequentially and selectively.

-

Reduction of the Nitro Group: This is arguably the most valuable transformation. The nitro group can be selectively reduced to a primary amine, yielding 2-(benzyloxy)-1,4-diaminobenzene . This diamine is a powerful precursor for building heterocyclic rings like benzimidazoles or quinoxalines, which are common scaffolds in pharmaceuticals.

-

Expert Choice: Catalytic hydrogenation (H₂ gas over a Palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic media is robust and suitable for smaller-scale lab syntheses.[11]

-

-

Reactions of the Aniline Moiety: The existing amino group can undergo standard reactions such as acylation with acid chlorides or anhydrides, or alkylation. These reactions are typically performed after the nitro group has been reduced to avoid side reactions.

-

Cleavage of the Benzyl Ether: The benzyloxy group serves as a protecting group for the phenol. It is stable to many reaction conditions but can be readily cleaved by catalytic hydrogenation (hydrogenolysis), often concurrently with nitro group reduction, to unmask the hydroxyl group. This reveals a new site for functionalization.

Section 4: Spectroscopic Characterization - A Self-Validating Protocol

Confirming the identity and purity of a synthesized compound is paramount. The following predicted spectroscopic data serves as a benchmark for researchers. A synthesized sample matching these characteristics can be considered validated.

| Technique | Expected Features | Rationale |

| ¹H NMR | ~7.2-7.5 ppm (m, 5H): Phenyl protons of the benzyl group. ~7.6-7.8 ppm (m, 2H): Aromatic protons ortho to the nitro group. ~6.8-7.0 ppm (d, 1H): Aromatic proton ortho to the amino group. ~5.1 ppm (s, 2H): Benzylic (-O-CH₂-Ph) protons. ~4.5 ppm (br s, 2H): Amine (-NH₂) protons. | The benzylic protons are a characteristic singlet. The electron-withdrawing nitro group strongly deshields adjacent protons, shifting them downfield. The electron-donating amino and benzyloxy groups shield adjacent protons, shifting them upfield.[12][13] |

| ¹³C NMR | 10-12 distinct signals: Expect signals for all unique carbons. ~140-150 ppm: Carbons attached to NO₂ and O-benzyl groups. ~110-135 ppm: Other aromatic carbons. ~70 ppm: Benzylic carbon (-O-C H₂-Ph). | The chemical shifts are highly predictable based on the electronic environment of each carbon atom.[12][14] |

| FTIR (cm⁻¹) | ~3300-3500: Two distinct sharp peaks for the N-H stretch of the primary amine. ~1500 & ~1330: Strong, sharp peaks for the asymmetric and symmetric NO₂ stretching, respectively. ~1250 & ~1050: Peaks corresponding to the C-O-C ether linkage. ~3030 & ~2900: Aromatic and aliphatic C-H stretching. | These absorption frequencies are highly characteristic of the specific functional groups present in the molecule and provide a reliable fingerprint.[15][16][17] |

| Mass Spec. | [M]⁺ at m/z = 244.25: The molecular ion peak. Key Fragment at m/z = 91: Tropylium cation from the loss of the benzyl group. | Mass spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns.[18] |

Analytical Workflow for Compound Verification

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 2,5-Diamino-3-phenylmethoxybenzonitrile - CAS号 186355-24-8 - 摩熵化学 [molaid.com]

- 3. 25945-96-4|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. exsyncorp.com [exsyncorp.com]

- 10. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Core Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-(Benzyloxy)-4-nitroaniline (CAS: 25945-96-4)

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 25945-96-4), a key organic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes critical data on its physicochemical properties, synthesis, analytical characterization, chemical reactivity, and potential applications. Emphasis is placed on the practical utility of this molecule as a versatile building block in the synthesis of complex chemical entities. All protocols and safety information are presented with the rigor required for laboratory application, supported by authoritative references.

This compound is an aromatic compound characterized by an aniline core substituted with a benzyloxy group at the 2-position and a nitro group at the 4-position.[1][2] This specific arrangement of an electron-donating group (amine), a bulky ether linkage, and a strong electron-withdrawing group (nitro) imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.[3]

Its structural features suggest its utility in synthesizing dyes, agrochemicals, and, most notably, pharmaceutical agents, where the nitroaniline moiety is a common pharmacophore.[3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 25945-96-4 | [1][2] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1][4] |

| Molecular Weight | 244.25 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| Purity | Typically ≥95% | [2] |

| MDL Number | MFCD00276800 | [1][4] |

| InChI Key | OTBQGZCBYVALOL-UHFFFAOYSA-N | [2] |

| SMILES | Nc1ccc(cc1OCc1ccccc1)=O | [1] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |

Synthesis and Mechanistic Considerations

While detailed, peer-reviewed synthesis procedures specifically for the 2-(benzyloxy) isomer (25945-96-4) are not as prevalent as for its 4-(benzyloxy) counterpart, a logical and robust synthetic route can be designed based on fundamental organic reactions. The most direct approach is the Williamson ether synthesis.

Causality in Synthesis Design: The choice of the Williamson ether synthesis is dictated by the need to form an aryl ether bond. This reaction is highly reliable for coupling a phenoxide with a primary halide. Starting with 2-amino-5-nitrophenol is crucial as it correctly places the amino and nitro groups relative to the hydroxyl function that will be benzylated. The use of a moderate base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions with the nitro or amino groups. An aprotic polar solvent like acetone or DMF facilitates the Sₙ2 reaction.

Experimental Protocol: Proposed Synthesis of this compound

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10-15 mL per gram of phenol).

-

Initiation: Stir the suspension vigorously. Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting phenol indicates completion.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue will contain the desired product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified this compound as a crystalline solid.

Caption: Proposed Williamson Ether Synthesis.

Analytical Characterization Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this CAS number are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons (-CH₂-), and the amine protons (-NH₂). The protons on the nitroaniline ring will be influenced by the electron-donating amine and electron-withdrawing nitro group, leading to characteristic shifts.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show signals for all 13 carbon atoms, with the carbons attached to oxygen and nitrogen appearing at lower field (higher ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) (around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹), and C-O ether stretching (around 1200-1250 cm⁻¹).[5]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 244.25 g/mol .

Chemical Reactivity and Applications in Development

The strategic placement of the amino, nitro, and benzyloxy groups makes this compound a highly versatile intermediate for building complex molecular architectures.[3][5]

Key Chemical Transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation yields a diamine derivative, a crucial precursor for synthesizing heterocyclic compounds like benzimidazoles, which are prevalent in medicinal chemistry.[5]

-

Diazotization of the Amino Group: The primary aniline group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halides, hydroxyl, cyano) via Sandmeyer-type reactions.

-

Deprotection of the Benzyl Group: The benzyloxy group can be cleaved via catalytic hydrogenation (H₂/Pd-C) to reveal a phenol. This is a common deprotection strategy, allowing for further modification at the phenolic oxygen.

-

N-Alkylation/Acylation: The primary amine can readily undergo alkylation or acylation to introduce further diversity, a common tactic in structure-activity relationship (SAR) studies.[6]

These transformations highlight the compound's role as a molecular scaffold, enabling access to a wide array of derivatives for screening in drug discovery programs. For instance, related nitroaniline structures are being investigated for their potential as inhibitors of protein tyrosine kinases in cancer research and for applications in dermatology.[5] Furthermore, benzyloxy-substituted aromatic amines are precursors for compounds with antimycobacterial activity.[7]

Caption: Key Synthetic Transformations.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound requires careful handling. The safety information is largely derived from data on closely related nitroanilines.[8][9][10]

Trustworthiness in Safety Protocols: The following guidelines are a synthesis of best practices from multiple safety data sheets for structurally analogous compounds. Adherence to these protocols is a self-validating system for minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. Ensure an eyewash station is readily accessible.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[10]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved particulate respirator is required.[8][10]

Handling and Storage:

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Keep away from incompatible materials such as strong oxidizing agents.[8] Store locked up.[9]

Table 2: GHS Hazard and Precautionary Statements (Based on Analogous Compounds)

| Type | Code | Statement | Source(s) |

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [9] |

| Hazard | H315 | Causes skin irritation. | [11] |

| Hazard | H319 | Causes serious eye irritation. | [8][11] |

| Hazard | H373 | May cause damage to organs through prolonged or repeated exposure. | [9] |

| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [9][10] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][10] |

| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [10] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| Precaution | P405 | Store locked up. | [9][10] |

Conclusion

This compound, CAS 25945-96-4, is a chemical intermediate of significant value to the research and development community. Its well-defined structure, featuring three distinct and strategically positioned functional groups, provides a robust platform for synthetic diversification. While requiring careful handling due to the toxicity associated with nitroanilines, its utility as a building block for creating novel pharmaceutical and materials science candidates is clear. This guide provides the core technical knowledge needed to effectively and safely utilize this compound in a research setting.

References

-

PrepChem.com. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

-

Arctom. CAS NO. 25945-96-4 | this compound. [Link]

-

Chemspace. Search results. [Link]

- Google Patents.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. [Link]

-

PubChem. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650. [Link]

-

Molecules. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 25945-96-4 [sigmaaldrich.com]

- 3. CAS 26697-35-8: 4-(benzyloxy)-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 4. 25945-96-4|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 4-(Benzyloxy)-N-methyl-2-nitroaniline | 1951439-76-1 [smolecule.com]

- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. westliberty.edu [westliberty.edu]

- 11. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure of 2-(Benzyloxy)-4-nitroaniline

An In-depth Technical Guide to the Molecular Structure of 2-(Benzyloxy)-4-nitroaniline

Introduction

This compound, identified by CAS Number 26697-35-8, is an aromatic organic compound featuring a strategic arrangement of functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a benzyloxy ether (-OCH₂C₆H₅).[1][2] This specific substitution pattern on the aniline core makes it a molecule of significant interest. The interplay between the electron-donating amine and benzyloxy groups and the strongly electron-withdrawing nitro group creates a unique electronic environment, rendering the compound a valuable and versatile intermediate in various synthetic applications.[1][3] Its utility spans the development of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, the inherent charge-transfer characteristics suggested by its structure hint at potential applications in materials science, particularly in the field of nonlinear optics, an area where similar nitroaniline derivatives have shown promise.[4][5]

This guide provides a comprehensive technical exploration of the molecular structure of this compound. Moving beyond a simple presentation of data, we will delve into the experimental causality behind structural elucidation techniques, offering a self-validating framework for researchers. We will examine the definitive solid-state structure through X-ray crystallography, corroborate findings with spectroscopic methods, and contextualize the structural data with computational insights. This multi-faceted approach ensures a robust and complete understanding of the molecule's architecture, which is fundamental to predicting its reactivity and unlocking its full potential in drug development and materials research.

Synthesis and Preparation of Analytical Samples

The foundation of any structural analysis is the synthesis of a pure, analytically suitable sample. For this compound, a common and effective method is the Williamson ether synthesis, starting from 2-nitro-4-hydroxyaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[6]

Objective: To synthesize this compound via O-alkylation of 2-nitro-4-hydroxyaniline with benzyl bromide.

Materials:

-

2-nitro-4-hydroxyaniline (187.5 mmol)

-

Benzyl bromide (187.5 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (437.5 mmol)

-

Methyl ethyl ketone (MEK), anhydrous (600 ml)

-

Hexane

-

Standard reflux apparatus, magnetic stirrer, rotary evaporator, and filtration equipment.

Procedure:

-

Reaction Setup: To a 1000 ml round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-nitro-4-hydroxyaniline (28.87 g, 187.5 mM) and methyl ethyl ketone (600 ml).

-

Addition of Base: Add anhydrous potassium carbonate (77.6 g) to the suspension. K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group of the starting material, forming a more nucleophilic phenoxide ion. This step is critical for the subsequent nucleophilic attack on the benzyl bromide.

-

Addition of Alkylating Agent: Add benzyl bromide (22.3 ml, 187.5 mM) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring for approximately 3 hours. The elevated temperature accelerates the rate of the Sₙ2 reaction.

-

Work-up: After cooling to room temperature, evaporate the solvent (MEK) to dryness using a rotary evaporator.

-

Purification: Triturate the resulting solid residue in hexane to remove non-polar impurities. Filter the solid product and dry it under vacuum. This process typically yields the expected derivative with a melting point of approximately 106°C.[6]

-

Recrystallization for Analysis: For obtaining high-quality single crystals suitable for X-ray crystallography, the crude product should be further purified by slow recrystallization from a suitable solvent system, such as acetone or an ethyl acetate/hexane mixture.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Elucidation of Molecular Structure: A Multi-Technique Approach

A comprehensive understanding of a molecule's structure requires a combination of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer crucial confirmation of functional groups and structural features in various states.

Part A: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the unparalleled gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions that dictate the material's bulk properties.

Crystallographic studies on this compound reveal a monoclinic crystal system with the space group P 2₁/c.[7] The key structural parameters are summarized below.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₂N₂O₃ | [7] |

| Molecular Weight | 244.25 | [7] |

| Crystal System | Monoclinic | [7] |

| Space Group | P 2₁/c | [7] |

| a (Å) | 5.7578 (12) | [7] |

| b (Å) | 26.192 (6) | [7] |

| c (Å) | 7.7338 (16) | [7] |

| β (°) | 90.159 (4) | [7] |

| Volume (ų) | 1166.3 (4) | [7] |

| Z (molecules/cell) | 4 |[7] |

Key Structural Insights:

-

Molecular Conformation: A significant feature of the molecular structure is the relative orientation of the two aromatic rings. The nitrophenylamine ring is twisted with respect to the benzyl ring, with a dihedral angle of 65.8 (2)°.[7] This non-planar conformation is a result of steric hindrance and the flexibility of the ether linkage.

-

Intermolecular Interactions: The crystal packing is primarily stabilized by a network of intermolecular forces. Crucially, N—H⋯O hydrogen bonds link adjacent molecules, forming rows. These rows are further interconnected by C—H⋯π interactions, creating a stable three-dimensional lattice.[7] These non-covalent interactions are fundamental to the crystal's stability and physical properties.

Diagram of Key Intermolecular Interactions

Caption: Key intermolecular forces stabilizing the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A high-quality single crystal, free of cracks and defects, is selected under a polarized light microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., 297 K) using a specific radiation source (e.g., Mo Kα).[7][8] A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to determine the final atomic positions and thermal parameters with high precision.[7]

Part B: Spectroscopic Characterization

Spectroscopic techniques provide complementary information, confirming the presence of functional groups and offering insight into the molecule's structure in solution.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Region/Shift | Assignment | Significance | Reference |

|---|---|---|---|---|

| FTIR | ~3365 cm⁻¹ | N-H stretch | Confirms the presence of the primary amine (-NH₂) group. | [3] |

| ~1603 cm⁻¹ | C=C aromatic stretch | Indicates the presence of the aromatic rings. | [3] | |

| ~1520 & 1345 cm⁻¹ | Asymmetric & Symmetric NO₂ stretch | Confirms the presence of the nitro (-NO₂) group. | [3] | |

| ~1250 cm⁻¹ | Aryl-O stretch (Ether) | Confirms the C-O-C ether linkage. | N/A | |

| UV-Vis | ~380 nm (inferred) | π → π* transition (ICT) | Intramolecular Charge Transfer from donor (NH₂, O-benzyl) to acceptor (NO₂) groups. | [3][4] |

| ¹H NMR | δ 6.5-8.0 ppm | Aromatic Protons | Signals corresponding to protons on both the aniline and benzyl rings. | [9] |

| δ ~5.1 ppm | -OCH₂- Protons | Singlet corresponding to the two methylene protons of the benzyloxy group. | [9] |

| | δ ~4.5 ppm | -NH₂ Protons | Broad singlet for the two amine protons. |[9] |

Causality in Spectroscopic Analysis:

-

FTIR Spectroscopy: Infrared radiation excites molecular vibrations. Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for functional group identification. The distinct peaks for NH₂, NO₂, and C=C bonds provide a rapid and reliable confirmation of the molecule's core components.[3]

-

UV-Visible Spectroscopy: This technique probes electronic transitions. In molecules like this compound, the presence of strong electron-donating and withdrawing groups on a conjugated system allows for Intramolecular Charge Transfer (ICT). This phenomenon results in strong absorption in the UV-Vis region and is the basis for the optical properties of many related materials.[4]

-

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides the most detailed information about the connectivity and chemical environment of atoms in a solution. The chemical shift, integration, and splitting pattern of each proton signal in ¹H NMR can be used to piece together the molecular skeleton, confirming the structure inferred from synthesis.

General Workflow for Structural Elucidation

Caption: Integrated workflow for molecular structure determination.

Structure-Property Relationships and Implications

The detailed molecular structure directly informs the chemical behavior and potential applications of this compound.

-

Synthetic Reactivity: The molecule is a classic "push-pull" system. The electron-donating amine and benzyloxy groups activate the aromatic ring towards electrophilic substitution, while the nitro group deactivates it and directs incoming nucleophiles. The primary amine is a key handle for derivatization, such as in the synthesis of quinolines with antimycobacterial activity.[10] The nitro group can be readily reduced to an amine, providing a route to diamine derivatives, which are themselves important synthetic precursors.[3]

-

Drug Discovery Potential: The core aniline structure is a common scaffold in medicinal chemistry. The benzyloxy group can improve lipophilicity and engage in specific interactions with biological targets. Its role as an intermediate is highlighted in the development of various bioactive molecules, including potential dopamine receptor antagonists and other complex pharmaceuticals.[11][12]

-

Materials Science: The significant intramolecular charge transfer character, inferred from its structure and UV-Vis properties, suggests potential for applications in nonlinear optics (NLO). NLO materials are crucial for technologies like frequency conversion and terahertz (THz) wave generation.[4] The non-planar structure, with a dihedral angle of 65.8°, is also an important factor influencing crystal packing and, consequently, the bulk NLO properties.[7]

Safety and Handling

As a nitroaniline derivative, this compound requires careful handling. While a specific safety data sheet (SDS) is not detailed in all sources, data from closely related compounds like 4-nitroaniline provides essential guidance.

-

Hazards: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[13][14] They may cause serious eye irritation and skin irritation.[15] Prolonged or repeated exposure may cause organ damage.[14][16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

The molecular structure of this compound has been definitively characterized through a synergistic combination of synthesis, single-crystal X-ray crystallography, and spectroscopy. The solid-state analysis reveals a non-planar conformation with a distinct dihedral angle between the aromatic systems, held together in the crystal lattice by a network of hydrogen bonds and C-H⋯π interactions.[7] Spectroscopic data corroborates the presence of the key amine, nitro, and benzyloxy functional groups that define its chemical personality.[3] This well-defined structure, featuring a potent electronic push-pull system, establishes this compound as a highly valuable intermediate for advancing research in drug discovery and materials science. A thorough understanding of this structure is the critical first step for any scientist aiming to harness its synthetic potential.

References

-

PrepChem. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

-

Chen, Z., et al. (2006). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. Acta Crystallographica Section E: Crystallographic Communications, E62, o1671–o1672. [Link]

-

CPAChem. Safety data sheet - 2-Nitroaniline. [Link]

- Google Patents.

-

PubChem. N-benzyl-2-methyl-4-nitroaniline. [Link]

-

PubChem. 4-Benzyloxyaniline. [Link]

-

International Union of Crystallography. (IUCr) 4-Benzyloxy-2-nitroaniline. [Link]

- Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

SpectraBase. 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl. [Link]

-

SpectraBase. 4-(Benzyloxy)-2-nitroaniline. [Link]

-

ResearchGate. Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]

-

ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

Lima, C. H. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 481. [Link]

Sources

- 1. CAS 26697-35-8: 4-(benzyloxy)-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0022017B1 - Derivatives of 2-benzoyl-4-nitro anilides, their preparation and their use as medicines - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fr.cpachem.com [fr.cpachem.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-4-nitroaniline

This guide provides an in-depth analysis of the expected spectroscopic signature of 2-(Benzyloxy)-4-nitroaniline, a key intermediate in various synthetic applications, from pharmaceuticals to materials science.[1] The presence of a benzyloxy substituent, a nitro group, and an aniline moiety creates a unique electronic environment, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Implications

The structural features of this compound dictate its spectroscopic behavior. The electron-donating amino group (-NH₂) and the bulky, electron-donating benzyloxy group (-OCH₂Ph) are positioned on an aromatic ring that is also substituted with a powerful electron-withdrawing nitro group (-NO₂). This push-pull electronic arrangement significantly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Due to the limited availability of a complete, published experimental dataset for this compound, this guide will draw upon spectral data from its close structural isomer, 4-(Benzyloxy)-2-nitroaniline, and established principles of spectroscopic interpretation for the constituent functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, specific solvents are crucial; deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common choices, though the acidic protons of the amine group may exchange or broaden in some solvents.[2]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data (based on chemical shift theory and analogous compounds)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.50 - 7.30 | Multiplet | 5H | Ar-H (Benzyl) | Protons of the unsubstituted benzyl ring. |

| ~ 7.80 | Doublet | 1H | Ar-H (H-3) | Ortho to the nitro group, significantly deshielded. |

| ~ 7.60 | Doublet of Doublets | 1H | Ar-H (H-5) | Ortho to the nitro group and meta to the amino group. |

| ~ 6.80 | Doublet | 1H | Ar-H (H-6) | Ortho to the amino group, shielded. |

| ~ 6.00 | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift can be variable and peak may be broad. |

| ~ 5.20 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons of the benzyloxy group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Expected ¹³C NMR Data (based on chemical shift theory)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 155 | C -NH₂ | Carbon attached to the amino group, shielded. |

| ~ 148 | C -O | Carbon attached to the benzyloxy group. |

| ~ 140 | C -NO₂ | Carbon attached to the nitro group, deshielded. |

| ~ 136 | Quaternary C (Benzyl) | Carbon of the benzyl group attached to the methylene. |

| ~ 129 - 127 | Ar-C H (Benzyl) | Carbons of the benzyl ring. |

| ~ 125 | Ar-C H | Aromatic methine carbons of the aniline ring. |

| ~ 115 | Ar-C H | Aromatic methine carbons of the aniline ring. |

| ~ 110 | Ar-C H | Aromatic methine carbons of the aniline ring. |

| ~ 71 | -O-C H₂-Ph | Methylene carbon of the benzyloxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3500 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Aromatic Stretch | Ar-H |

| 2950 - 2850 | Weak | C-H Aliphatic Stretch | -CH₂- |

| ~1590 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂)[3] |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro Group (-NO₂)[3][4] |

| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1040 | Medium | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

The two strong bands for the nitro group are highly characteristic.[5] Their exact position can be influenced by the electronic effects of the other substituents on the aromatic ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) is a common technique for this type of compound.

Key Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Expected Fragmentation Pattern The molecular ion peak (M⁺) for this compound is expected at m/z = 244. A key fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond.

-

Molecular Ion (M⁺): m/z = 244

-

Base Peak: m/z = 91. This very common and stable fragment corresponds to the tropylium cation ([C₇H₇]⁺), formed by the cleavage of the C-O bond and rearrangement of the resulting benzyl cation.

-

Other Key Fragments:

-

m/z = 153: [M - C₇H₇]⁺. Loss of the benzyl group to leave the 2-hydroxy-4-nitroaniline radical cation.

-

m/z = 108: Loss of the nitro group from the m/z 153 fragment.

-

m/z = 77: Phenyl cation ([C₆H₅]⁺), often seen from further fragmentation.

-

Caption: Proposed primary fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound reveals a distinct set of features that are directly correlated with its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic influence of the substituents. The IR spectrum clearly identifies the key functional groups, particularly the primary amine and the aromatic nitro group. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by the formation of the stable tropylium cation. Together, these techniques provide a robust and self-validating system for the structural confirmation and purity assessment of this important chemical intermediate.

References

- Vertex AI Search. Nitro Groups. N.p., n.d. Web.

- Vertex AI Search. IR: nitro groups. N.p., n.d. Web.

- Vertex AI Search.

- Vertex AI Search. Infrared of nitro compounds - Chemistry. N.p., n.d. Web.

- Vertex AI Search. 4-(Benzyloxy)-2-nitroaniline | 26697-35-8 - Benchchem. N.p., n.d. Web.

- Vertex AI Search. Electronic Supplementary Information - The Royal Society of Chemistry. N.p., n.d. Web.

- Vertex AI Search. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline - PrepChem.com. N.p., n.d. Web.

- Vertex AI Search. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. N.p., n.d. Web.

- Vertex AI Search. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes1. N.p., n.d. Web.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Table of Contents. N.p., n.d. Web.

- Vertex AI Search. N-benzyl-4-methoxy-2-nitroaniline|CAS 2215-44-3 - Benchchem. N.p., n.d. Web.

- Vertex AI Search. GCMS Section 6.13 - Whitman People. N.p., n.d. Web.

- Vertex AI Search. C-13 NMR of o-Nitroaniline : r/chemhelp - Reddit. N.p., n.d. Web.

- Vertex AI Search. Solved Sample name: p-nitroaniline NMR solvent: 1H NMR | Chegg.com. N.p., n.d. Web.

- Vertex AI Search. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition - The Royal Society of Chemistry. N.p., n.d. Web.

- Vertex AI Search. Fragmentation of Alkyl halide & Ether| Mass spectroscopy - YouTube. N.p., n.d. Web.

- Vertex AI Search. 4-Nitroaniline(100-01-6) 1H NMR spectrum - ChemicalBook. N.p., n.d. Web.

- Vertex AI Search. Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. N.p., n.d. Web.

- Vertex AI Search. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum - ChemicalBook. N.p., n.d. Web.

- Vertex AI Search. 2-Nitroaniline(88-74-4) 1H NMR spectrum - ChemicalBook. N.p., n.d. Web.

- Vertex AI Search. 4-(Benzyloxy)-2-nitroaniline - SpectraBase. N.p., n.d. Web.

- Vertex AI Search. CAS 26697-35-8: 4-(benzyloxy)-2-nitroaniline | CymitQuimica. N.p., n.d. Web.

- Vertex AI Search. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. N.p., n.d. Web.

- Vertex AI Search. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem - NIH. N.p., n.d. Web.

- Vertex AI Search. 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. N.p., n.d. Web.

- Vertex AI Search. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR spectrum - ChemicalBook. N.p., n.d. Web.

- Vertex AI Search. 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. N.p., n.d. Web.

- Vertex AI Search. 2-Nitroaniline(88-74-4) 13C NMR spectrum - ChemicalBook. N.p., n.d. Web.

- Vertex AI Search. This compound | 25945-96-4 - Sigma-Aldrich. N.p., n.d. Web.

- Vertex AI Search. 25945-96-4|this compound|BLD Pharm. N.p., n.d. Web.

- Vertex AI Search. p-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. N.p., n.d. Web.

- Vertex AI Search. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA...

- Vertex AI Search. Benzenamine, 4-methoxy-2-nitro- - the NIST WebBook. N.p., n.d. Web.

- Vertex AI Search. Figure S7. Mass spectrum of 4-nitroaniline.

- Vertex AI Search. p-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. N.p., n.d. Web.

- Vertex AI Search. msbnk-epa-entact_agilent000792 - MassBank. N.p., n.d. Web.

Sources

Solubility profile of 2-(Benzyloxy)-4-nitroaniline in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Benzyloxy)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 26697-35-8), an organic intermediate valuable in the synthesis of pharmaceuticals and other complex molecules.[1][2] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a complete understanding of the compound's solubility. While publicly available quantitative data is limited, this guide establishes a predictive framework based on the molecule's physicochemical properties and provides a robust experimental protocol for its empirical determination using the isothermal shake-flask method. The intended audience includes researchers, process chemists, and formulation scientists who require a deep understanding of this molecule's behavior in various solvent systems to optimize synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility

This compound is a nitroaromatic compound featuring a benzyloxy substituent para to an amino group and a nitro group in the ortho position.[1] This unique arrangement of functional groups makes it a versatile building block in organic synthesis.[1] However, its utility in any application—from reaction scale-up to purification and final formulation—is fundamentally governed by its solubility. An accurate solubility profile is not merely academic; it is a critical parameter that dictates solvent selection for reactions, dictates the feasibility and efficiency of crystallization for purification, and influences bioavailability in drug development contexts. This guide provides the foundational knowledge and practical tools necessary to understand and determine the solubility of this compound.

Physicochemical Characteristics of this compound

A molecule's solubility is a direct consequence of its structure and physical properties. The key characteristics of this compound are summarized below, as they form the basis for predicting its behavior in different solvents.

| Property | Value | Source(s) |

| CAS Number | 26697-35-8 | [2][3] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [3][4] |

| Molecular Weight | 244.25 g/mol | [3][4] |

| Appearance | Red to Yellow Solid | [3] |

| Melting Point | 141-143 °C | [3] |

| Structure | Aromatic amine with nitro, amino, and benzyloxy groups | [1] |

The structure reveals a molecule with significant polarity arising from the nitro (-NO₂), amino (-NH₂), and ether (-O-) functionalities. The amino group can act as a hydrogen bond donor and acceptor, while the nitro and ether oxygens are hydrogen bond acceptors. Conversely, the two aromatic rings (the aniline core and the benzyl group) contribute significant nonpolar surface area. This amphiphilic nature is central to its solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means polar solutes dissolve best in polar solvents, and nonpolar solutes dissolve best in nonpolar solvents.[7] The underlying mechanism is the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favorable when solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can actively participate in hydrogen bonding.[8] While the polar groups of this compound can interact with these solvents, the large, nonpolar aromatic portions of the molecule disrupt the strong hydrogen-bonding network of the solvent (especially water), leading to an overall unfavorable energy balance. Therefore, low solubility is expected in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[8][9] They are effective at solvating polar molecules. For this compound, these solvents are excellent candidates for achieving high solubility. They can engage in dipole-dipole interactions with the nitro group and act as hydrogen bond acceptors for the amino group without the high energetic penalty of disrupting a solvent's H-bond network.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[8][10] The strong polar functionalities of this compound lead to powerful solute-solute interactions (crystal lattice energy) that cannot be overcome by the weak interactions offered by nonpolar solvents. Consequently, solubility is expected to be very low in this class of solvents.

The logical relationship between these properties and the resulting solubility is illustrated in the diagram below.

Caption: Logical flow from solute and solvent properties to solubility.

Solubility Profile: Qualitative and Quantitative Data

A thorough literature search reveals a scarcity of precise quantitative solubility data for this compound. This is not uncommon for specialized chemical intermediates.[11][12] However, qualitative assessments provide a valuable starting point for solvent selection.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility | Source | Rationale |

| Polar Aprotic | Dichloromethane | Soluble | [3] | Good balance of polarity to interact with the solute's polar groups. |

| Chloroform | Soluble | [3] | Similar properties to dichloromethane. | |

| Ethyl Acetate | Soluble | [3] | Acts as a hydrogen bond acceptor with moderate polarity. | |

| Polar Protic | Methanol | Soluble | [3] | The small alkyl chain allows it to better accommodate the nonpolar parts of the solute compared to water. |

| Water | Insoluble | [13]* | The large nonpolar surface area of the solute disrupts water's strong H-bonding network. | |

| Nonpolar | Hexane | Insoluble | [14]** | Used as a solvent to triturate and filter the product, indicating its insolubility. |

*Based on data for the closely related compound 4-Nitroaniline.[13] **Inferred from a synthesis procedure where hexane is used to wash the solid product.[14]

Given the lack of quantitative data, empirical determination is essential for applications requiring precise concentrations. The following section provides a standardized protocol for this purpose.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a globally recognized gold-standard for determining equilibrium solubility.[12] It is reliable and ensures that the measured concentration represents the true thermodynamic solubility at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (HPLC grade)

-

4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes (e.g., 1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilution

-

HPLC system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A general starting point is to add ~20-30 mg of solid to 2 mL of the solvent.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry at a moderate speed (e.g., 150-200 rpm) for 24 to 48 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium.[7]

-

Sedimentation: After the equilibration period, remove the vial from the shaker and let it stand undisturbed in a temperature-controlled environment (at the same temperature) for at least 4 hours. This allows the excess solid to settle, providing a clear supernatant for sampling.

-

Sampling and Filtration: Carefully withdraw a known volume (e.g., 0.5 mL) of the clear supernatant using a syringe. Causality Check: Immediately attach a syringe filter. This step is crucial to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.[12] Dispense the filtered solution into a clean, pre-weighed vial.

-

Dilution: Accurately weigh the vial containing the filtered sample to determine the mass of the solution. Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a calibrated HPLC-UV method. A standard C18 reverse-phase column is typically suitable. The concentration is calculated based on a calibration curve prepared from standard solutions of this compound of known concentrations.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

The workflow for this protocol is visualized below.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety and Handling

Nitroaniline derivatives require careful handling. Although a specific Safety Data Sheet (SDS) for this compound should always be consulted, related compounds like 4-nitroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[13][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a molecule of significant synthetic interest whose practical application hinges on a clear understanding of its solubility. This guide has established that the compound exhibits a predictable solubility profile: low solubility in nonpolar and highly polar protic solvents, and higher solubility in polar aprotic and moderately polar solvents like methanol and ethyl acetate.[3] Due to the absence of extensive quantitative data in the literature, the provided isothermal shake-flask protocol serves as an essential, self-validating tool for researchers to generate the precise data required for process optimization, purification, and formulation development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024).

- Solvents and Polarity. University of Rochester, Department of Chemistry.

- Polarity of Solvents. Various Sources.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- What Is a Polar Solvent? 9 Common Types And Uses. (2025). Various Sources.

- Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. PrepChem.com.

- Solubility of organic compounds (video). Khan Academy.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.

- Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). ARCOR Epoxy Technologies.

- 4-(Benzyloxy)-2-nitroaniline | 26697-35-8. Benchchem.

- CAS 26697-35-8: 4-(benzyloxy)-2-nitroaniline. CymitQuimica.

- SAFETY DATA SHEET for o-Nitroaniline. Fisher Scientific.

- 4-BENZYLOXY-2-NITROANILINE | 26697-35-8. ChemicalBook.

- SAFETY DATA SHEET for 4-Nitroaniline. TCI Chemicals.

- N-benzyl-4-methoxy-2-nitroaniline|CAS 2215-44-3. Benchchem.

- SAFETY D

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI.

- Safety data sheet for 2-Nitroaniline. (2022). CPAChem.

- This compound | 25945-96-4. BLD Pharm.

- N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650. PubChem.

- 4-Benzyloxy-2-nitroaniline | CAS 26697-35-8. Santa Cruz Biotechnology.

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.

- 4-Nitroaniline - Safety D

- 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. (2020).

- Solubility Profile of 4-Methoxy-2-nitroaniline: A Technical Guide for Researchers. (2025). BenchChem.

- This compound | 25945-96-4. Sigma-Aldrich.

- A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 26697-35-8: 4-(benzyloxy)-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. 4-BENZYLOXY-2-NITROANILINE | 26697-35-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. What Is a Polar Solvent? 9 Common Types And Uses [k-chem.vn]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. prepchem.com [prepchem.com]

- 15. westliberty.edu [westliberty.edu]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Thermal stability and decomposition of 2-(Benzyloxy)-4-nitroaniline

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(Benzyloxy)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathways of this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes information from analogous structures and established principles of thermal analysis to build a predictive framework. It details the requisite experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), necessary to rigorously characterize this compound. Furthermore, a hypothesized decomposition mechanism is presented, grounded in the known chemistry of nitroaromatic compounds, benzyl ethers, and the intramolecular interactions inherent to the ortho-nitroaniline scaffold. This guide is intended to serve as a foundational resource for researchers handling this compound, enabling robust safety assessments and informed experimental design.

Introduction and Molecular Overview

This compound is an organic compound featuring a nitroaniline core functionalized with a benzyloxy group. The molecule's structure, characterized by the presence of an electron-donating amino group, an electron-withdrawing nitro group, and a bulky, thermally labile benzyloxy substituent, suggests a complex thermal behavior. The ortho-positioning of the benzyloxy and amino groups, and their relationship to the nitro group, implies significant intramolecular interactions that can influence its stability and decomposition onset.[1] Understanding the thermal properties of this molecule is critical for its safe handling, storage, and application in fields such as pharmaceutical synthesis and materials science, where nitroaromatic compounds are common intermediates.[2]

The presence of the nitro group, in particular, flags the compound as potentially energetic. Nitroaromatic compounds are known to undergo exothermic decomposition, which can lead to runaway reactions if not properly controlled.[3] Therefore, a thorough thermal hazard analysis is not merely procedural but a critical safety imperative.

Physicochemical Properties (Predicted)

A summary of the key physicochemical properties for this compound is presented below. These values are critical inputs for designing thermal analysis experiments and for safety assessments.

| Property | Predicted Value / Information | Significance |

| Molecular Formula | C₁₃H₁₂N₂O₃ | Essential for calculating mass loss percentages in TGA. |

| Molecular Weight | 244.25 g/mol | Used for molar enthalpy calculations from DSC data. |

| Appearance | Likely a yellow or orange crystalline solid, typical for nitroanilines.[4] | Physical state dictates sample preparation for thermal analysis. |

| Melting Point (°C) | Expected to be a distinct endothermic event. An analog, 2-Nitro-4-(benzyloxy)aniline, has a melting point of 106°C. The melting point will precede decomposition. | The melting point is a key characteristic measured by DSC and indicates the upper limit of solid-state stability. The energy required for melting (enthalpy of fusion) can be quantified.[5][6] |

| Solubility | The benzyloxy group is expected to enhance solubility in common organic solvents.[2] | Important for purification and for solution-based analytical techniques. |

| Hazardous Decomposition | Upon heating, expected to release toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7] This is characteristic of nitroaromatic compounds. | Dictates the need for experiments to be conducted in a well-ventilated area or under an inert atmosphere with appropriate off-gas handling.[8] |

Comprehensive Thermal Analysis Workflow

To fully characterize the thermal stability and decomposition of this compound, a multi-technique approach is essential. The combination of TGA and DSC provides a complete picture of mass changes and associated energetic events.[5][6] Coupling these techniques with Evolved Gas Analysis (EGA), such as mass spectrometry, allows for the identification of decomposition products, which is crucial for elucidating the reaction mechanism.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to produce robust and reliable data. The inclusion of multiple heating rates and rigorous calibration is a self-validating measure, ensuring that the derived kinetic parameters are not artifacts of the experimental conditions.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and compositional information of the sample by measuring mass loss as a function of temperature.

Methodology Rationale: Using multiple heating rates (e.g., 5, 10, 15, and 20 K/min) is crucial for performing isoconversional kinetic analysis.[9] This "model-free" approach allows for the determination of the effective activation energy (Eα) as a function of conversion, revealing the complexity of the decomposition process without a priori assumptions about the reaction model.[10][11] An inert nitrogen atmosphere is selected to study the intrinsic pyrolysis behavior, preventing oxidative side reactions.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean alumina or platinum crucible. A small sample mass minimizes thermal gradients within the sample.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes to ensure a stable baseline.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10 K/min.

-

Repeat the experiment with heating rates of 5, 15, and 20 K/min.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition (T_onset) and the temperature at peak decomposition rate (T_peak) for each heating rate.

-

Utilize the data from all heating rates to perform isoconversional kinetic analysis using methods like Kissinger-Akahira-Sunose (KAS) or Friedman to calculate the activation energy.[2][9]

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample, such as melting and decomposition.

Methodology Rationale: DSC provides complementary information to TGA.[6][12] It will quantify the endothermic melting event and the exothermic decomposition. The magnitude of the decomposition exotherm is a critical parameter for assessing the thermal hazard. Hermetically sealed pans are used to contain any pressure generated during decomposition, providing a more accurate measurement of the thermal event.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated steel crucible.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10 K/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point (T_m) and the enthalpy of fusion (ΔH_fus).

-

Identify and integrate the exothermic peak(s) corresponding to decomposition to determine the onset temperature of decomposition (T_d) and the enthalpy of decomposition (ΔH_d).

-

Protocol: TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology Rationale: By coupling the TGA to a mass spectrometer, the chemical identity of the evolved gases can be determined in real-time as mass loss occurs.[8][13][14][15] This provides direct evidence for the proposed decomposition pathways.

Step-by-Step Protocol:

-

System Setup: Couple the gas outlet of the TGA to the inlet of a quadrupole mass spectrometer via a heated transfer line (typically maintained at ~200°C to prevent condensation).

-

TGA Method: Run the TGA experiment as described in Protocol 3.1, typically at a single heating rate (e.g., 20 K/min) to maximize the concentration of evolved gases.

-

MS Method:

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to expected fragments (e.g., m/z 10-300).

-

Monitor specific m/z values for key expected fragments, such as:

-

m/z 18 (H₂O)

-

m/z 30 (NO)

-

m/z 46 (NO₂)

-

m/z 91 (benzyl fragment, C₇H₇⁺)

-

m/z 93 (phenoxy fragment, C₆H₅O⁺)

-

-

-

Data Analysis: Correlate the ion current for specific m/z values with the TGA and DTG curves to assign evolved gas profiles to specific decomposition steps.

Predicted Thermal Profile and Decomposition Mechanism

Based on the molecular structure and literature on related compounds, a multi-stage decomposition is anticipated.

Caption: Key structural features influencing the thermal stability of this compound.

Predicted TGA-DSC Profile

-

Below 100°C: No significant mass loss is expected. The DSC may show baseline shifts if there are subtle phase transitions.

-

~100-120°C: A sharp endothermic peak in the DSC curve corresponding to the melting of the compound, with no associated mass loss in the TGA.

-

~200-300°C (Decomposition Stage 1): The initial and most significant mass loss is predicted to occur in this range. This step is likely initiated by the cleavage of the weakest bond in the molecule. Quantum chemical calculations suggest that the C-NO₂ bond is a primary point of failure in many nitroaromatics.[16][17] However, the benzyl ether C-O bond is also known to be thermally labile.[18][19] This stage will be marked by a strong exothermic event in the DSC.

-

>300°C (Decomposition Stage 2): Subsequent mass loss corresponding to the fragmentation of the more stable aromatic core and secondary reactions of the initial decomposition products. This will also be exothermic.

Proposed Decomposition Mechanism

The decomposition is likely to be complex, with competing and consecutive reactions. The ortho-positioning of the amino and benzyloxy groups relative to the nitro group is key.

Caption: Hypothesized decomposition pathways for this compound.

-

Pathway A: C-NO₂ Bond Homolysis: This is a classic decomposition route for nitroaromatic compounds.[17][20] It involves the cleavage of the carbon-nitro bond to form an aryl radical and nitrogen dioxide (NO₂). This is a high-energy process and is expected to be a major contributor at higher temperatures.

-

Pathway B: Benzylic C-O Cleavage: The benzyloxy group provides an alternative initiation site. Homolytic cleavage of the ether C-O bond would yield a stable benzyl radical and a 2-amino-5-nitrophenoxy radical.[18] This pathway may have a lower activation energy than C-NO₂ scission and could dominate the initial phase of decomposition. TGA-MS analysis would be key to confirming this by detecting toluene (from benzyl radical stabilization) or related fragments.

-

Pathway C: Intramolecular Rearrangement: The presence of a substituent ortho to the nitro group can open unique, lower-energy decomposition channels.[3][17] For example, an intramolecular hydrogen transfer from the amino group to the nitro group could lead to the formation of water and a highly reactive intermediate, similar to the formation of anthranil from o-nitrotoluene.[3] This autocatalytic pathway can significantly lower the decomposition temperature.

It is highly probable that all three pathways contribute to the overall decomposition, with their relative importance being temperature-dependent.

Safety Considerations and Hazard Assessment

-